molecular formula C7H8ClN B14404119 N-(Chloromethyl)aniline CAS No. 85354-97-8

N-(Chloromethyl)aniline

Cat. No.: B14404119
CAS No.: 85354-97-8
M. Wt: 141.60 g/mol
InChI Key: VOAJIZWMDUSXFK-UHFFFAOYSA-N
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Description

N-(Chloromethyl)aniline (CAS: Not explicitly provided in evidence) is an aromatic amine derivative characterized by a chloromethyl (-CH₂Cl) group attached to the nitrogen atom of aniline (C₆H₅NH₂). Its molecular formula is C₇H₈ClN, with a molecular weight of approximately 141.6 g/mol (inferred from structurally similar compounds like 2-Chloro-N-methylaniline) . This compound is synthesized via nucleophilic substitution reactions, such as the alkylation of aniline with chloromethyl halides (e.g., chloromethyl chloride), as suggested by kinetic studies on benzyl halide-aniline reactions .

Properties

IUPAC Name

N-(chloromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-6-9-7-4-2-1-3-5-7/h1-5,9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAJIZWMDUSXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50706404
Record name N-(Chloromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85354-97-8
Record name N-(Chloromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50706404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Chloromethyl)aniline can be synthesized through several methods. One common approach involves the reaction of aniline with formaldehyde and hydrochloric acid, resulting in the formation of this compound. This reaction typically requires acidic conditions and can be carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(Chloromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include various substituted anilines depending on the nucleophile used.

    Oxidation: Major products include nitro derivatives of this compound.

    Reduction: The primary product is N-(Methyl)aniline.

Mechanism of Action

The mechanism of action of N-(Chloromethyl)aniline involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

The following analysis compares N-(Chloromethyl)aniline with structurally related N-substituted aniline derivatives, focusing on molecular features, physicochemical properties, reactivity, and applications.

Structural and Physicochemical Properties
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Physical Traits
This compound C₇H₈ClN -CH₂Cl at N ~141.6 Not reported Likely liquid at room temperature
2-Chloro-N-methylaniline C₇H₈ClN -CH₃ at N, -Cl at C2 141.6 218 Solid; high melting point
N-(2-Chloroethyl)aniline C₈H₁₀ClN -CH₂CH₂Cl at N 155.6 Not reported Flexible chloroethyl chain
2-Chloro-N-(methoxymethyl)aniline C₈H₁₀ClNO -CH₂OCH₃ at N, -Cl at C2 171.6 Not reported Pale liquid; polar functional groups
N-Ethyl-N-2-(chloroethyl)aniline C₁₀H₁₃ClN -CH₂CH₃ and -CH₂CH₂Cl at N 183.7 122 (solid) Dual substituents; dye precursor

Key Observations :

  • Substituent Effects : The chloromethyl group in this compound confers higher electrophilicity compared to methyl or methoxymethyl substituents, enhancing its reactivity in nucleophilic substitution reactions .
  • Physical State : Derivatives with bulky or polar groups (e.g., methoxymethyl) tend to exist as liquids, while simpler halogenated analogs (e.g., 2-Chloro-N-methylaniline) are solids due to stronger intermolecular forces .
Chemical Reactivity and Stability
  • This compound : The -CH₂Cl group is highly reactive, serving as a leaving group in substitution reactions or participating in crosslinking for polymer synthesis .
  • 2-Chloro-N-(methoxymethyl)aniline : The methoxymethyl group (-CH₂OCH₃) stabilizes the molecule via electron-donating effects, reducing electrophilicity compared to chloromethyl analogs. This makes it more suitable for pharmaceutical intermediates requiring controlled reactivity .
  • N-Ethyl-N-2-(chloroethyl)aniline : The chloroethyl chain undergoes cyclization or elimination reactions, enabling its use in synthesizing dyes like Basic Orange 30:1 .
Analytical Challenges

Chromatographic separation of this compound from compounds like ethylaniline or chloro-methyl-nitrobenzenes is challenging due to overlapping qualifier ions (e.g., m/z 121) and insufficient retention time differences. Optimized GC or HPLC methods are required for accurate quantification .

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